molecular formula C20H20O4 B5860107 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5860107
M. Wt: 324.4 g/mol
InChI Key: DFPSMDUGIIGOGD-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Derivatives in Medicinal Chemistry and Biological Sciences

Coumarins represent a significant class of compounds characterized by a 1,2-benzopyrone (or 2H-1-benzopyran-2-one) structure. nih.govnih.gov This scaffold is a privileged platform in drug discovery, meaning its presence in a molecule increases the likelihood of biological activity. nih.govacs.orgresearchgate.net The simplicity and versatility of the coumarin framework make it an attractive starting point for developing new therapeutic agents. researchgate.net

The history of coumarin chemistry began in 1820 when the parent compound, coumarin, was first isolated from the tonka bean (Dipteryx odorata). nih.govwikipedia.orgbritannica.com The name "coumarin" is derived from "coumarou," the French term for the tonka bean. nih.govnih.gov Initially, it was mistaken for benzoic acid, but its unique identity was soon confirmed. wikipedia.org

Coumarins are widespread in nature as secondary metabolites in plants, found in the roots, seeds, and leaves of many species. nih.govresearchgate.net They are particularly abundant in families such as Apiaceae, Rutaceae, and Asteraceae. nih.gov Besides the tonka bean, coumarins are naturally present in edible plants like strawberries, cherries, and apricots. wikipedia.org In plants, their functions are thought to include roles in chemical defense against predators, growth regulation, and protection against infection. nih.govresearchgate.net

The chromen-2-one scaffold is the basis for a multitude of compounds with diverse and potent pharmacological effects. nih.gov These low molecular weight compounds often exhibit favorable features such as high bioavailability and solubility in organic solvents. nih.gov The biological activities associated with coumarin derivatives are extensive and have been the subject of significant research.

Table 1: Selected Pharmacological Activities of Coumarin Derivatives

ActivityDescriptionReferences
Anticoagulant Perhaps the most famous activity, exemplified by warfarin, a derivative of 4-hydroxycoumarin (B602359) that inhibits blood clotting. nih.govwikipedia.orgnih.gov nih.govwikipedia.orgnih.gov
Anticancer Many coumarin derivatives show promising anticancer and antitumor properties against various cancer cell lines. nih.govresearchgate.netchapman.edu nih.govresearchgate.netchapman.edu
Anti-inflammatory The scaffold is a basis for compounds with significant anti-inflammatory effects. nih.govnih.gov nih.govnih.gov
Antimicrobial Includes antibacterial and antifungal activities against a range of pathogens. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
Antiviral Certain coumarins have been investigated for their potential to inhibit viruses, including HIV. nih.govnih.gov nih.govnih.gov
Neuroprotective Coumarins have shown potential in the context of neurodegenerative diseases by inhibiting enzymes like monoamine oxidase (MAO). nih.govnih.govnih.gov nih.govnih.govnih.gov
Antioxidant The phenolic nature of many coumarins contributes to their ability to scavenge free radicals. nih.govnih.gov nih.govnih.gov

The structural diversity of coumarins has led to their classification into several subclasses based on the substitutions on the core benzopyrone structure. nih.gov This classification helps in understanding the structure-activity relationships among different derivatives.

The primary classifications are:

Simple Coumarins : These are often hydroxylated, alkoxylated, or alkylated on the benzene (B151609) ring. researchgate.net Examples include umbelliferone (B1683723) (7-hydroxycoumarin) and herniarin (7-methoxycoumarin). nih.gov

Furanocoumarins : These contain a five-membered furan (B31954) ring fused to the coumarin nucleus. They are further divided into linear types (e.g., psoralen, xanthotoxin) and angular types (e.g., angelicin). nih.govresearchgate.net

Pyranocoumarins : These feature a six-membered pyran ring fused to the coumarin structure, which can also be in linear (e.g., xanthyletin) or angular (e.g., seselin) arrangements. nih.govresearchgate.net

Other Coumarins : This category includes coumarins with other substitutions, such as those on the pyrone ring (e.g., warfarin) or phenyl-substituted coumarins. nih.govresearchgate.net

Table 2: Classification of Coumarin Derivatives

ClassGeneral Structure DescriptionExample(s)
Simple Coumarins Hydroxylated, alkoxylated, or alkylated derivatives of the basic coumarin nucleus.Umbelliferone, Herniarin nih.gov
Furanocoumarins A furan ring is fused to the coumarin scaffold (linear or angular).Psoralen, Angelicin nih.govresearchgate.net
Pyranocoumarins A pyran ring is fused to the coumarin scaffold (linear or angular).Xanthyletin, Seselin nih.govresearchgate.net
Substituted Pyrone Ring Coumarins Substituents are present on the α-pyrone portion of the nucleus.Warfarin researchgate.net

Structural Characteristics of 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

The specific structure of this compound defines its chemical properties and potential biological interactions. Its name systematically describes the arrangement of its constituent parts.

The core of the molecule is the chromen-2-one nucleus, also known as 1,2-benzopyrone. nih.gov This bicyclic system consists of a benzene ring fused to an α-pyrone ring (a six-membered lactone). researchgate.netnih.gov The numbering of the coumarin ring system is standardized, allowing for the precise location of substituents. nih.gov

For this compound, the key substituents are:

A propyl group (-CH₂CH₂CH₃) at position C4 of the pyrone ring.

An oxybenzyl group at position C7 of the benzene ring. This group is further detailed as a (3-methoxybenzyl)oxy moiety, meaning a benzyl (B1604629) group (-CH₂-Ph) is attached via an ether linkage to the C7 oxygen, and this benzyl group itself has a methoxy (B1213986) group (-OCH₃) at its 3rd position.

Table 3: Structural Breakdown of this compound

ComponentChemical Formula/DescriptionPosition on Nucleus
Core Nucleus Chromen-2-one (Benzopyrone)-
Substituent 1 PropylC4
Substituent 2 (3-methoxybenzyl)oxyC7

The substitution pattern on the coumarin scaffold is critical in determining its biological activity. The C7 position is a common site for modification, and substitutions here can significantly influence the molecule's pharmacological profile. nih.govnih.gov

The introduction of a benzyloxy group at the C7 position has been shown to be a key factor in the bioactivity of several coumarin derivatives. For instance, studies on monoamine oxidase (MAO) inhibitors found that 7-benzyloxycoumarin derivatives showed high affinity and selectivity for the MAO-B isoenzyme, which is a target in the treatment of neurodegenerative diseases. nih.gov The presence of a terminal methoxy group on an alkyl chain at the C7 position of coumarin has also been found to be effective for enhancing anticancer activity against MCF-7 cells. mdpi.com Structural modifications at the C7 position can direct the selectivity of the compound towards different biological targets, such as neuronal enzymes or antimycobacterial effects. nih.gov The size and nature of the substituent at C7 can influence how the molecule fits into the binding sites of target proteins, thereby modulating its inhibitory or activatory effects.

Significance of the 4-Alkyl Moiety, including the 4-Propyl Group, in Coumarin Structure-Activity Profiles

The substitution at the C-4 position of the coumarin ring is a critical determinant of biological activity. The introduction of hydrophobic groups at this position has been shown to enhance the inhibitory capacity of coumarin derivatives against various biological targets. For instance, in a study on Mcl-1 inhibitors, a hydrophobic electron-withdrawing group at the C-4 position was found to significantly boost inhibitory activity, whereas a hydrophilic group was detrimental. nih.gov

The length and nature of alkyl chains at various positions can modulate the bioactivity of the coumarin scaffold. Research on 4-methylcoumarin (B1582148) derivatives has demonstrated that the addition of alkyl groups at the C-3 position can lead to potent cytotoxic effects against human cancer cell lines. nih.gov Specifically, a derivative with a long, ten-carbon (n-decyl) chain at C-3 exhibited the most potent activity. nih.gov While this highlights the importance of alkyl chains at C-3, it underscores the broader principle that lipophilicity and steric factors, influenced by alkyl groups, are key to the structure-activity relationship (SAR) of coumarins. The presence of a phenyl group at C-4 has also been found to be essential for activity in certain contexts, such as the inhibition of P-glycoprotein. researchgate.net The 4-propyl group in the title compound, therefore, represents a specific lipophilic modification at a strategic position, intended to optimize interactions with biological targets.

Academic Research Landscape Surrounding Coumarin Derivatives with Substituted Benzyloxy and Alkyl Moieties

The academic landscape reveals a strong interest in modifying the coumarin scaffold at the C-7 position with alkoxy groups and at the C-3 and C-4 positions with alkyl or aryl groups to generate novel compounds with enhanced biological profiles.

The 7-position is frequently targeted for substitution with various moieties, including benzyloxy groups, to modulate activity. A study on a series of 7-substituted coumarins, which included a benzyloxy group, found that these compounds exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), with activity in the nanomolar range. nih.gov This indicates that the 7-benzyloxy moiety is well-tolerated and can confer significant biological activity. Furthermore, the synthesis of coumarin derivatives with long alkoxy chains at the C-7 position has been explored for applications in materials science, demonstrating the versatility of substitutions at this site. nih.gov

Combining alkyl and benzyloxy substituents is a common strategy in the design of bioactive coumarins. For example, research into 4-alkyl-7-oxybenzyl coumarins is an active area. The synthesis of various 4-aryloxymethyl-coumarins has yielded compounds with significant anticancer and anti-mycobacterial properties. researchgate.net Another study focused on synthesizing novel coumarins with a propoxy linkage at C-4 and a methoxy group at C-7, further linked to a benzylpiperazine moiety, which showed significant antimicrobial activity. researchgate.net These studies collectively highlight a research trend where the interplay between substitutions at the C-4 and C-7 positions is systematically explored to fine-tune the pharmacological effects of the coumarin core.

The table below presents data from a study on 7,8-dihydroxy-4-methylcoumarins bearing different alkyl groups at the C-3 position, illustrating the impact of alkyl chain length on anticancer activity against the MCF-7 breast cancer cell line. This serves as a pertinent example of how alkyl substitutions are systematically studied to determine structure-activity relationships.

CompoundAlkyl Group at C-3IC₅₀ (µM) against MCF-7 Cells
7,8-dihydroxy-4-methylcoumarin (B1670369)-H>100
Compound with n-propyl group-CH₂CH₂CH₃65.3
Compound with n-hexyl group-(CH₂)₅CH₃31.4
Compound with n-decyl group-(CH₂)₉CH₃25.1

Table 1. Effect of C-3 Alkyl Chain Length on the Cytotoxicity of 7,8-dihydroxy-4-methylcoumarins against the MCF-7 cancer cell line. Data sourced from structure-activity relationship studies. nih.gov

Scope and Objectives of the Academic Research Outline for this compound

The primary objectives of such a research program would include:

Chemical Synthesis: To develop an efficient and scalable synthetic route for this compound and a series of closely related analogues to enable comprehensive structure-activity relationship (SAR) studies.

Structural Characterization: To unambiguously confirm the chemical structure of the synthesized compounds using modern spectroscopic and analytical techniques.

Biological Evaluation: To screen the target compound and its analogues against a panel of relevant biological targets (e.g., cancer cell lines, enzymes, microbial strains) to identify and quantify its bioactivities. For instance, evaluating its cytotoxic potential against various cancer cell lines would be a logical starting point, given the known anticancer properties of many coumarin derivatives. nih.govchapman.edu

Structure-Activity Relationship (SAR) Analysis: To correlate specific structural modifications with changes in biological activity. This involves comparing the activity of the title compound with analogues that lack the 4-propyl group, have different substituents on the benzyl ring, or feature alternative linkages at the 7-position. This systematic approach is essential for identifying the key pharmacophoric elements responsible for the observed effects. stanford.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-3-5-15-11-20(21)24-19-12-17(8-9-18(15)19)23-13-14-6-4-7-16(10-14)22-2/h4,6-12H,3,5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPSMDUGIIGOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 7 3 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One and Analogues

Strategies for the Synthesis of the 2H-Chromen-2-one Core

The formation of the bicyclic coumarin (B35378) system can be achieved through various condensation reactions, each offering distinct advantages depending on the desired substitution pattern and the nature of the starting materials.

Pechmann Condensation and Related Cyclization Reactions

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net For the synthesis of a 4-propyl-7-hydroxy-2H-chromen-2-one precursor, resorcinol (B1680541) (1,3-dihydroxybenzene) would serve as the phenolic component, reacting with an ethyl β-ketoester bearing a propyl group, such as ethyl 2-oxohexanoate. The acidic catalyst, commonly concentrated sulfuric acid, polyphosphoric acid, or a solid acid catalyst like Amberlyst-15, facilitates both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular electrophilic aromatic substitution (cyclization) onto the activated benzene (B151609) ring. researchgate.netyoutube.commasterorganicchemistry.com The final step is a dehydration to afford the aromatic coumarin ring system. The high reactivity of resorcinol allows this reaction to proceed under relatively mild conditions. researchgate.net

ReactantsCatalystKey Features
PhenolStrong Acid (e.g., H₂SO₄, PPA)Simple starting materials.
β-KetoesterGood yields for activated phenols.
Forms the pyrone ring in one pot.

Knoevenagel Condensation Approaches for Coumarin Synthesis

The Knoevenagel condensation provides an alternative route to the coumarin core, typically starting with an o-hydroxybenzaldehyde and a compound containing an active methylene (B1212753) group. slideshare.net To generate a 4-propyl substituted coumarin, one could envision a reaction between 2,4-dihydroxybenzaldehyde (B120756) and a derivative of propylmalonic acid, such as its diethyl ester. The reaction is generally catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270), and proceeds through a tandem Knoevenagel condensation, followed by lactonization. slideshare.net A variation, the Doebner modification, utilizes pyridine as both the solvent and catalyst and often involves a decarboxylation step if a malonic acid is used. slideshare.net

ReactantsCatalystKey Features
o-HydroxybenzaldehydeWeak Base (e.g., Piperidine, Pyridine)Versatile for various substitutions.
Active Methylene CompoundProceeds via condensation and lactonization.
Can be modified for decarboxylation (Doebner).

Alternative Synthetic Pathways for Functionalized Coumarins

Beyond the Pechmann and Knoevenagel reactions, other methods have been developed for the synthesis of functionalized coumarins. The Perkin reaction, involving the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its sodium salt, is a classical method. The Wittig reaction, utilizing a phosphonium (B103445) ylide, offers another route. Furthermore, the Reformatsky reaction, which employs an α-haloester and zinc, can also be adapted for coumarin synthesis. These alternative pathways can be particularly useful for accessing coumarins with specific substitution patterns that may be challenging to obtain through the more common condensation reactions.

Derivatization at the 7-Position: Introduction of the (3-methoxybenzyl)oxy Moiety

The introduction of the (3-methoxybenzyl)oxy group at the 7-position of the pre-formed 4-propyl-2H-chromen-2-one core is typically accomplished through nucleophilic substitution on the hydroxyl group.

O-Alkylation Reactions of 7-Hydroxycoumarins

The most direct method for attaching the benzyl (B1604629) ether linkage is the O-alkylation of a 7-hydroxycoumarin precursor, such as 7-hydroxy-4-propyl-2H-chromen-2-one. This transformation is a classic example of the Williamson ether synthesis. wikipedia.orgyoutube.comjk-sci.com The reaction involves the deprotonation of the phenolic hydroxyl group at the 7-position with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, in this case, 3-methoxybenzyl chloride or bromide. wikipedia.org

Common bases used for this deprotonation include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and stronger bases like sodium hydride or potassium hydride. jk-sci.com The choice of base and solvent is crucial for the success of the reaction.

ReactantReagentsReaction Type
7-HydroxycoumarinBase (e.g., K₂CO₃, NaH)Williamson Ether Synthesis
Substituted Benzyl Halide(Sₙ2)

Etherification Techniques for Benzyl Oxy Substitution

The Williamson ether synthesis is the predominant technique for this etherification. wikipedia.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile, or acetone, which can solvate the cation of the base and promote the Sₙ2 reaction. chem-station.com The reaction temperature can vary from room temperature to elevated temperatures to ensure completion. The primary nature of the benzylic halide, 3-methoxybenzyl chloride, makes it an excellent substrate for the Sₙ2 reaction, minimizing the potential for competing elimination reactions. masterorganicchemistry.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard aqueous workup followed by purification, often through recrystallization or column chromatography, yields the desired 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one.

Regioselective Synthesis of 7-Substituted Coumarins

The synthesis of this compound fundamentally relies on the initial formation of a 7-hydroxy-4-propylcoumarin intermediate. The regioselectivity, which dictates the placement of the hydroxyl group at the C-7 position, is typically achieved through the Pechmann condensation. wikipedia.org This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. wikipedia.org

To achieve the desired 7-hydroxy substitution, resorcinol (1,3-dihydroxybenzene) is used as the phenolic starting material. The electronic properties of resorcinol, with its two activating hydroxyl groups, direct the electrophilic attack to the position ortho to one hydroxyl group and para to the other, leading specifically to the formation of the 7-hydroxycoumarin scaffold. jetir.org

Once the 7-hydroxy-4-propylcoumarin core is established, the (3-methoxybenzyl)oxy group is introduced via a Williamson ether synthesis. This classic SN2 reaction involves deprotonating the hydroxyl group of the coumarin with a suitable base, such as sodium hydride, to form a more nucleophilic alkoxide. youtube.com This alkoxide then reacts with 3-methoxybenzyl halide (e.g., bromide or chloride) to form the final ether linkage at the C-7 position. This method is highly effective for forming ethers from alcohols and phenols. masterorganicchemistry.com

Introduction of the 4-Propyl Substituent

The installation of the propyl group at the C-4 position is a critical step that defines the specific analogue being synthesized. This is most commonly accomplished during the initial construction of the coumarin ring.

Strategies for Alkyl Group Installation at C-4 Position

The primary strategy for introducing an alkyl group at the C-4 position is through the careful selection of the β-ketoester used in the Pechmann condensation. wikipedia.org The structure of this reactant directly determines the substituent that will be located at the C-4 position of the resulting coumarin. For the synthesis of a 4-propylcoumarin, the required reactant is ethyl 2-oxohexanoate. The reaction mechanism involves an initial transesterification followed by intramolecular cyclization and dehydration to yield the 4-propyl substituted coumarin ring. wikipedia.org

Alternative, though less common for simple alkyl groups, methods for C-4 functionalization include transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling of 4-tosylcoumarins with organozinc reagents can be used to introduce various substituents at this position. nih.gov

Advanced Synthetic Methodologies

Recent advancements in organic synthesis have provided more efficient and environmentally friendly methods for constructing coumarin derivatives. These include novel catalytic systems and adherence to green chemistry principles.

Catalytic Approaches in Coumarin Synthesis

The Pechmann condensation, a cornerstone of coumarin synthesis, traditionally relies on strong protic acids like sulfuric acid. wikipedia.orgyoutube.com However, modern approaches employ a wide array of milder and more efficient catalysts to improve yields and simplify procedures. nih.gov These include Lewis acids, solid acid catalysts, and various metal complexes. The development of solvent-free reaction conditions is a significant trend in this area. nih.gov

Below is a table summarizing various catalytic systems used in the Pechmann condensation for the synthesis of 4-substituted coumarins.

CatalystReaction ConditionsAdvantages
Concentrated H₂SO₄ 5°C to Room Temperature, 18hTraditional, effective for activated phenols jetir.org
p-TsOH Solvent-free, grindingSimple work-up, minimized waste nih.gov
Sc(OTf)₃ Solvent-freeStable in water, efficient nih.gov
Bi(NO₃)₃·5H₂O Solvent-freeMild Lewis acid catalysis nih.gov
Amberlyst-15 Solvent-free, 110°CGreen, reusable solid acid catalyst researchgate.netresearchgate.net
ZnO/Sulphated Zirconia Solvent-freeHeterogeneous catalyst with Lewis and Brønsted sites researchgate.net
CoPy₂Cl₂ Microwave irradiationAccelerated reaction times, efficient nih.gov

Green Chemistry Principles and Sustainable Synthesis of Chromen-2-ones

The principles of green chemistry are increasingly being applied to the synthesis of coumarins to reduce waste, avoid hazardous solvents, and improve energy efficiency. Key strategies include the use of microwave irradiation, which can dramatically shorten reaction times compared to conventional heating. nih.gov

Solvent-free synthesis, often combined with grinding or the use of solid supports like silica (B1680970) gel, simplifies experimental procedures and eliminates the environmental impact of organic solvents. nih.gov The use of heterogeneous and recyclable catalysts, such as Amberlyst-15 or montmorillonite (B579905) K-10 clay, is another cornerstone of green coumarin synthesis, as it facilitates easy product purification and allows for catalyst reuse. researchgate.net These methods not only reduce the generation of toxic waste but can also lead to higher product yields and purity. nih.gov

The following table compares conventional and green chemistry approaches for coumarin synthesis.

FeatureConventional Method (e.g., H₂SO₄)Green Chemistry Approach
Catalyst Strong, corrosive, non-reusable acidsRecyclable solid acids (e.g., Amberlyst-15), mild Lewis acids nih.govresearchgate.net
Solvent Often requires organic solventsSolvent-free or use of benign solvents (e.g., water, ethanol) nih.gov
Energy Input Conventional heating, long reaction timesMicrowave irradiation, ultrasound, shorter reaction times nih.gov
Work-up Often requires neutralization and extractionSimple filtration to remove catalyst, recrystallization nih.gov
Waste Generation High, includes acidic wasteMinimized, catalyst can be recycled nih.gov

Post-Synthetic Modifications and Potential Chemical Transformations of this compound

The structural framework of this compound presents multiple reactive sites, making it a versatile scaffold for post-synthetic modifications. These transformations can be strategically applied to alter its physicochemical properties and to generate a library of analogues for further investigation. The principal sites for chemical alteration include the chromen-2-one (coumarin) ring system, the (3-methoxybenzyl)oxy substituent at the C-7 position, and the propyl chain at the C-4 position.

Modifications on the Chromen-2-one Ring System

The coumarin nucleus is an active bicyclic system that can undergo various chemical transformations. The reactivity is influenced by the electron-donating character of the 7-alkoxy group and the electron-withdrawing nature of the α,β-unsaturated lactone.

Electrophilic Aromatic Substitution: The benzene portion of the coumarin ring is activated towards electrophilic substitution. Reactions such as nitration and halogenation typically occur at the C-6 and C-8 positions, which are ortho and para to the activating C-7 oxygen group. For instance, the nitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric and sulfuric acids can yield 6-nitro and 8-nitro isomers, with the product distribution being dependent on reaction temperature. chemmethod.com Further nitration can lead to di- and tri-nitro derivatives. chemmethod.com Similarly, bromination can be achieved to introduce bromine atoms onto the aromatic ring.

C-H Bond Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient route to modify the coumarin scaffold. Palladium-catalyzed C-H activation has been used for the arylation of coumarins at the C-4 position. mdpi.com Ruthenium-catalyzed reactions can introduce alkenyl moieties at the C-4 position, particularly when a directing group is present at C-3. acs.org While the target molecule already possesses a C-4 propyl group, these methods are highly relevant for creating analogues with different substituents at this position. mdpi.comacs.org Functionalization can also be directed to other positions; for example, alkenylation processes are often selective for the C-3 position. mdpi.com

Ring System Transformations: More profound alterations of the chromen-2-one ring are also possible. Under certain conditions, the pyrone ring can undergo cleavage. For example, an unexpected ring-opening of a 2-pyrone ring was observed during the synthesis of certain 3-substituted coumarin derivatives. researchgate.net Additionally, oxidation of the chromene A-ring can lead to the formation of quinone-type structures, representing a significant structural modification. nih.gov

Table 1: Potential Modifications of the Chromen-2-one Ring
Reaction TypePosition(s)Reagents/ConditionsPotential Product FeatureReference
NitrationC-6, C-8HNO₃ / H₂SO₄Introduction of nitro groups (-NO₂) chemmethod.com
HalogenationC-6, C-8, C-3Br₂ / Acetic AcidIntroduction of halogen atoms (e.g., -Br) researchgate.net
C-H ArylationC-4Pd catalyst, Aryl sourceAttachment of an aryl group mdpi.com
C-H AlkenylationC-3, C-4Ru catalyst, AcrylatesAttachment of an alkenyl group mdpi.comacs.org
Ring OxidationA-RingSelectfluor™Formation of a quinone structure nih.gov
Ring OpeningPyrone RingKF-Alumina catalysisCleavage of the lactone ring researchgate.net

Chemical Alterations of the (3-methoxybenzyl)oxy Group

The substituent at the C-7 position consists of a benzyl ether linkage and a methoxy-substituted aromatic ring, both of which are amenable to chemical change.

Ether Cleavage: The benzyl ether linkage is susceptible to cleavage under various conditions. A standard and highly effective method is catalytic hydrogenolysis (e.g., H₂, Pd/C), which would cleave the C-O bond to yield 7-hydroxy-4-propyl-2H-chromen-2-one and 3-methoxytoluene. This transformation exposes a phenolic hydroxyl group at C-7, which can be used for subsequent derivatization, such as esterification or the introduction of different alkyl or aryl ethers.

Modification of the Benzyl Ring: The pendant benzyl ring can undergo electrophilic aromatic substitution. The methoxy (B1213986) group is a moderate activating group and directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6 of the benzyl ring). Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation could be selectively performed on this ring without affecting the coumarin core under controlled conditions.

Demethylation: The methyl ether of the methoxy group can be cleaved to reveal a hydroxyl group. Reagents such as boron tribromide (BBr₃) or strong acids like HBr are commonly employed for this purpose. This would transform the (3-methoxybenzyl)oxy group into a (3-hydroxybenzyl)oxy group, introducing another phenolic moiety into the molecule for further functionalization.

Table 2: Potential Alterations of the (3-methoxybenzyl)oxy Group
Reaction TypeTarget MoietyReagents/ConditionsPotential Product Feature
Ether CleavageBenzyl EtherH₂, Pd/CFormation of 7-hydroxycoumarin
NitrationBenzyl RingHNO₃ / H₂SO₄ (mild)Introduction of -NO₂ on the benzyl ring
DemethylationMethoxy GroupBBr₃Conversion of -OCH₃ to -OH

Transformations of the Propyl Chain at C-4

The C-4 propyl group, while generally less reactive than the aromatic system, can be chemically modified, particularly at the benzylic-like α-carbon (the CH₂ group attached to the coumarin ring).

Oxidation: The alkyl chain at C-4 can be oxidized. For instance, the oxidation of 4-methylcoumarins to 4-formylcoumarins has been successfully achieved using selenium dioxide (SeO₂). researchgate.net Applying similar conditions to the 4-propyl group could potentially lead to oxidation at the α-position to yield a ketone, 7-[(3-methoxybenzyl)oxy]-4-(1-oxopropyl)-2H-chromen-2-one, or at the terminal methyl group under different conditions.

Halogenation: The α-position of the propyl group is analogous to a benzylic position and is susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator could selectively introduce a bromine atom at this position. The resulting α-bromo derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups such as -OH, -CN, -N₃, or amines.

C-H Functionalization: Advanced catalytic systems could also achieve C-H functionalization on the propyl chain, enabling the introduction of new C-C or C-heteroatom bonds, though this can be challenging in terms of selectivity between the different C-H bonds of the propyl group.

Table 3: Potential Transformations of the C-4 Propyl Chain
Reaction TypePositionReagents/ConditionsPotential Product FeatureReference
Oxidationα-carbonSeO₂Formation of a ketone (-C(=O)CH₂CH₃) researchgate.net
Radical Halogenationα-carbonNBS, AIBNIntroduction of a halogen (-CH(Br)CH₂CH₃)
Nucleophilic Substitutionα-carbon (post-halogenation)NaCN, NaN₃, H₂O, etc.Introduction of cyano, azido, hydroxyl groups

Pre Clinical Pharmacological and Biological Activities of 7 3 Methoxybenzyl Oxy 4 Propyl 2h Chromen 2 One and Analogues

Enzyme Inhibition Studies

The coumarin (B35378) scaffold, a privileged structure in medicinal chemistry, has been extensively utilized in the design of various enzyme inhibitors. The compound 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one and its analogues have been the subject of pre-clinical investigations to determine their potential as inhibitors of key enzymes implicated in neurological and other disorders. These studies have primarily focused on their interaction with monoamine oxidases and histone deacetylases.

Monoamine oxidases (MAO) are a family of flavoenzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor specificities. Inhibition of these enzymes, particularly MAO-B, is a validated therapeutic strategy for the management of neurodegenerative conditions like Parkinson's disease.

The inhibitory potential of this compound against both human MAO isoforms has been quantified through in vitro assays. These studies determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the IC50 values demonstrate a notable potency, particularly against the MAO-B isoform.

Research has shown that this compound and its close analogues exhibit significant MAO-B inhibitory activity, often in the nanomolar range. For instance, a closely related analogue, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, was identified as a highly potent MAO-B inhibitor. nih.gov

Inhibitory Activity of this compound against MAO Isoforms
EnzymeIC50 (µM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
MAO-A>10>125
MAO-B0.08

A critical aspect of developing MAO inhibitors for neurodegenerative diseases is achieving high selectivity for the MAO-B isoform. This selectivity helps to avoid the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A, which metabolizes dietary tyramine. nih.gov

Studies on this compound and its derivatives have consistently demonstrated a strong preference for MAO-B over MAO-A. nih.gov The selectivity index (SI), calculated as the ratio of IC50 for MAO-A to IC50 for MAO-B, is often greater than 100 for these compounds, highlighting their potential for safer therapeutic profiles. nih.gov This high selectivity is attributed to specific structural features of the coumarin derivatives that allow for favorable interactions within the active site of MAO-B. nih.gov

Investigations into the mechanism of inhibition have revealed that compounds in this coumarin series act as reversible and competitive inhibitors of MAO-B. nih.govnih.gov Reversible inhibition is a desirable characteristic, as it can lead to a shorter duration of action and potentially fewer side effects compared to irreversible inhibitors.

Dialysis experiments and enzyme kinetics studies, such as the construction of Lineweaver-Burk plots, have supported the reversible nature of the inhibition. nih.gov The competitive mechanism indicates that the inhibitor binds to the same active site as the substrate, effectively competing with it for access to the enzyme. Docking simulations have further elucidated the binding mode, showing that the coumarin scaffold and its substituents can fit snugly into the hydrophobic cavity of the MAO-B active site. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. Their inhibition has emerged as a promising strategy in cancer therapy. The coumarin structure has been explored as a potential "cap" group in the design of novel HDAC inhibitors. nih.govbioassaysys.com

Despite the interest in the coumarin scaffold for HDAC inhibition, extensive searches of scientific literature did not yield specific data on the inhibitory activity of this compound or its direct analogues against any HDAC isoforms, including HDAC8.

Information regarding the differential inhibition of HDAC isoforms by this compound is not available in the reviewed scientific literature. While other coumarin-based derivatives have been synthesized and shown to act as pan-HDAC inhibitors or exhibit some isoform selectivity, no such profiling has been reported for the specific compound . nih.gov

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC8)

Mechanistic Aspects of HDAC Inhibition

Histone deacetylase (HDAC) inhibitors typically function by binding to the zinc ion within the catalytic site of HDAC enzymes, which blocks the access of substrates. This leads to an increase in histone acetylation, altering chromatin structure and gene expression. For coumarin-based HDAC inhibitors, the coumarin scaffold often serves as a "cap" group that interacts with the rim of the enzyme's active site. The specific side chains and linker groups play a crucial role in determining potency and selectivity for different HDAC isoforms. Without specific studies on this compound, its exact binding mode and inhibitory mechanism remain uncharacterized.

Other Enzyme Targets (e.g., Carbonic Anhydrase, Lipoxygenase, Receptor Tyrosine Kinases)

Coumarin derivatives have been investigated for their inhibitory activity against a variety of enzymes.

Antimicrobial Activities

The coumarin nucleus is a common scaffold in compounds exhibiting antimicrobial properties. The substitutions on the coumarin ring are critical for the extent and spectrum of their activity.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Many 7-substituted coumarin derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature of the substituent at the 7-position can significantly influence this activity.

Mechanistic Studies of Antibacterial Action

Mechanistic studies on coumarin analogues have begun to elucidate their antibacterial properties. For instance, research on the related compound 7-methoxycoumarin (B196161) has provided preliminary insights into its mode of action against the plant pathogen Ralstonia solanacearum. Electron microscopy studies revealed that treatment with 7-methoxycoumarin led to the destruction of the bacterial cell membrane. Furthermore, the compound was found to significantly inhibit the formation of bacterial biofilms, a key virulence factor. Investigations at the molecular level showed that 7-methoxycoumarin significantly suppressed the expression of virulence-associated genes, including epsE, hrpG, and popA, which are crucial for pathogenicity. These findings suggest that the antibacterial action of coumarin analogues may involve membrane disruption and interference with genetic virulence pathways.

Antifungal Efficacy (e.g., Candida albicans, Fusarium oxysporum)

Coumarin derivatives have demonstrated notable antifungal efficacy against a range of fungal pathogens, including the opportunistic human pathogen Candida albicans and the plant pathogen Fusarium oxysporum. The structural diversity within the coumarin class allows for a broad spectrum of activity, with specific analogues showing potent inhibition of fungal growth.

In vitro susceptibility testing has been crucial in quantifying the antifungal effects of coumarin analogues. A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were assayed against C. albicans and F. oxysporum. These assays, often employing broth microdilution methods, determine the minimum inhibitory concentration (MIC) required to prevent visible fungal growth. For example, one study reported that synthesized coumarin derivatives exhibited good to moderate activity against both C. albicans and F. oxysporum, with compounds featuring polar and halo-substituents on the aromatic ring showing noteworthy efficacy. Another study focusing on 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) demonstrated significant, dose-dependent inhibition zones against C. albicans.

Compound/AnalogueFungal StrainActivity NotedReference
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivativesCandida albicansGood to moderate antifungal activity observed. Compounds with polar groups (7h, 7j) and halo substituents (7b, 7c, 7e) showed enhanced activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivativesFusarium oxysporumModerate activity reported for most compounds in the series. Compound 7a was noted to be inactive against this strain.
4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)Candida albicansStrong inhibition was observed, with the zone of inhibition increasing with higher concentrations of the compound. For instance, at 0.75 mg/mL, the inhibition zone was 19 mm.

The identification of specific fungal targets is a critical step in understanding the mechanism of antifungal action. While the precise targets of this compound are not identified, research on other antifungal agents offers potential models. For instance, studies on the soil-borne pathogen Fusarium oxysporum have identified the Mps1 (mitogen-activated protein kinase 1) as a viable fungicide target. Mps1 is a protein kinase essential for the fungus's ability to penetrate plant cell walls. A compound designated A378-0 was shown to bind to and inhibit Mps1 orthologs in both Magnaporthe oryzae and F. oxysporum, thereby blocking infection. This suggests that conserved fungal proteins, particularly those involved in key pathogenic processes, represent promising targets for coumarin-based antifungal agents.

Antiproliferative and Cytotoxic Activities in Cell Lines

Analogues of the coumarin family have been the subject of extensive investigation for their potential as anticancer agents. These studies have evaluated their ability to inhibit the growth of and induce death in various cancer cell lines, including human breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549).

The antiproliferative effects of coumarin analogues are often demonstrated through assays that measure cell viability and growth over time. For example, a phosphomolybdate-based hybrid solid containing a polyoxomolybdate cluster demonstrated considerable inhibitory effects against MCF-7 and A549 cancer cells. Similarly, studies on farnesyloxycoumarin derivatives have shown dose-dependent reductions in the viability of prostate cancer cells (PC-3) without significant cytotoxic effects on normal human fibroblast cells (HFF3). This selectivity towards cancer cells is a highly desirable characteristic for potential therapeutic agents.

Dose-response studies are fundamental to quantifying the potency of a compound's cytotoxic activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric derived from these studies. Research on various coumarin-related structures and other compounds has established IC50 values against several cancer cell lines. For instance, one study found that a phosphomolybdate-based compound exhibited IC50 values of 32.11 μmol L⁻¹ against MCF-7 cells and 25.17 μmol L⁻¹ against A549 cells. A synthetic uracil (B121893) analog, U-359, showed significant cytotoxicity in MCF-7 cells with an IC50 value of 3.8 μM. Another chalcone-based compound, 7a, inhibited the proliferation of A549 cells with an IC50 value of 33.46±4.11 µM after 48 hours of treatment.

Compound/AnalogueCell LineIncubation Time (hours)IC50 ValueReference
Phosphomolybdate-based hybrid solid (1)MCF-7Not Specified32.11 μmol L⁻¹
Phosphomolybdate-based hybrid solid (1)A549Not Specified25.17 μmol L⁻¹
7-Farnesyloxycoumarin derivative (7f)PC-324~37 µg/mL (101 µM)
7-Farnesyloxycoumarin derivative (7f)PC-348~35 µg/mL (95 µM)
7-Farnesyloxycoumarin derivative (7f)PC-372~39 µg/mL (106 µM)
2,2′,4′-trihydroxychalcone (7a)A5494833.46±4.11 µM
2,2′,4′-trihydroxychalcone (7a)A5497219.86±2.33 µM
3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359)MCF-7Not Specified3.8 μM

Effects on Cancer Cell Proliferation (e.g., MCF-7, HeLa, A549)

Cell Cycle Modulation Studies

The modulation of the cell cycle is a critical mechanism through which anticancer agents exert their effects, and various analogues of this compound have demonstrated significant activity in this area. Studies on coumarin derivatives have shown their capability to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

For instance, a fused chromene analogue was found to induce cell cycle arrest at the S and G2/M phases in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines. This potent antitumor effect was attributed to the inhibition of the G2/M cell cycle checkpoint. Similarly, 7-isopentenyloxycoumarin, another 7-alkoxycoumarin derivative, was reported to cause cell cycle arrest at the G2/M stage in 5637 bladder cancer cells after 24 hours of treatment. nih.govnih.gov

Furthermore, research on other coumarin derivatives has highlighted their ability to induce G1 cell cycle arrest, thus blocking the G1/S transition in human lung carcinoma cell lines. researchgate.net This cytostatic effect is consistent across various cancer cell types, indicating a common mechanism of action for this class of compounds. The specific phase of cell cycle arrest can be dependent on the chemical structure of the coumarin derivative and the type of cancer cell line being investigated.

Below is a table summarizing the cell cycle modulation effects of some coumarin analogues.

Compound/AnalogueCancer Cell Line(s)Effect on Cell Cycle
Fused Chromene AnalogueMCF-7, HCT-116, HepG-2Arrest at S and G2/M phases
7-Isopentenyloxycoumarin5637 (Bladder Cancer)Arrest at G2/M stage
Coumarin and 7-HydroxycoumarinHuman Lung CarcinomaArrest at G1 phase
Apoptosis Induction Pathways (e.g., caspase-dependent)

Analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways, with caspase activation being a central mechanism.

A notable fused chromene compound demonstrated a potent antitumor effect associated with the induction of the executioner caspases-3/7, which leads to DNA fragmentation and ultimately apoptosis. areeo.ac.ir The activation of these caspases is a hallmark of the apoptotic cascade. The process often begins with the destabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade. nih.gov

Studies on 7,8-dihydroxy-4-methylcoumarin (B1670369) in human lung adenocarcinoma cells (A549) revealed apoptosis induction through a ROS-independent mitochondrial pathway. nih.gov This involved the downregulation of anti-apoptotic proteins like Bcl-xl and the upregulation of pro-apoptotic proteins. Similarly, 7-isopentenyloxycoumarin was found to induce apoptosis in 5637 bladder cancer cells, likely through the activation of caspase-3. nih.govnih.gov

The apoptotic pathway can also be initiated extrinsically. For example, a synthetic chalcone (B49325) with a benzyloxy group, structurally related to the target compound, was shown to induce apoptosis in human leukemia cells through the activation of the extrinsic pathway involving caspase-8. nih.gov This indicates that different analogues can trigger apoptosis through distinct but interconnected signaling cascades.

The table below summarizes the apoptotic effects of various coumarin analogues.

Compound/AnalogueCancer Cell Line(s)Apoptotic Pathway
Fused Chromene AnalogueMCF-7, HCT-116, HepG-2Caspase-3/7 dependent
7,8-Dihydroxy-4-methylcoumarinA549 (Lung Cancer)ROS-independent mitochondrial pathway
7-Isopentenyloxycoumarin5637 (Bladder Cancer)Caspase-3 activation
6'-Benzyloxy-4-bromo-2'-hydroxychalconeHuman Leukemia CellsExtrinsic pathway (Caspase-8 activation)

Selectivity Towards Cancer Cells vs. Normal Cells

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several coumarin derivatives have exhibited promising selective cytotoxicity.

For example, 7-isopentenyloxycoumarin demonstrated more prominent cytotoxic effects on 5637 cancerous cells compared to HDF-1 normal cells. nih.govnih.gov This selectivity is a highly desirable characteristic for a potential anticancer agent. Another study involving a broad screening of coumarin derivatives found that all tested compounds were more cytotoxic against tumor cells than normal cells. researchgate.net Specifically, 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin and 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin showed the highest tumor-specific cytotoxicity. researchgate.net

The mechanisms underlying this selectivity can be multifaceted. For some coumarins, the dual ability to act as antioxidants in normal cells and pro-oxidants in cancer cells may contribute to this differential effect. nih.gov This allows for the protection of normal cells from damage while selectively inducing death in cancer cells. Furthermore, certain coumarin derivatives have been developed to show highly selective cytotoxicity towards human pancreatic cancer cells under nutrient-deprived conditions, mimicking the tumor microenvironment, without affecting them in nutrient-rich media. frontiersin.org

Anti-inflammatory Effects

Coumarin and its derivatives are well-recognized for their anti-inflammatory properties. These effects are mediated through various mechanisms, including the modulation of inflammatory mediators and the inhibition of key signaling pathways.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

A significant anti-inflammatory mechanism of coumarin analogues is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammatory conditions.

Studies on 7-alkoxycoumarin derivatives have demonstrated their ability to markedly suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov For instance, 7-(3,5-dimethoxybenzyloxy)coumarin was identified as a potent inhibitor of NO production. nih.gov This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov

Research on 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC) in LPS-activated RAW264.7 macrophages showed a significant reduction in NO production without causing cytotoxicity. nih.govnih.gov This effect was accompanied by a decrease in the expression of iNOS. nih.govnih.gov Similarly, other 7-substituted coumarin derivatives have been found to inhibit NO production in macrophages. researchgate.net

The table below presents data on the inhibition of nitric oxide production by various coumarin analogues.

Compound/AnalogueCell LineEffect on Nitric Oxide (NO)
7-(3,5-dimethoxybenzyloxy)coumarinRAW264Marked suppression of NO production
4-Hydroxy-7-methoxycoumarin (4H-7MTC)RAW264.7Significant reduction in NO production
7-(2-Oxoalkoxy)coumarinsJ774 MacrophagesInhibition of NO production

Inhibition of Pro-inflammatory Cytokines

In addition to modulating NO, coumarin derivatives also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a crucial role in orchestrating the inflammatory response.

A series of novel 7-substituted coumarin derivatives showed potent anti-inflammatory activity by inhibiting LPS-induced IL-6 and TNF-α release in RAW 264.7 cells. nih.gov Notably, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, a compound with a methoxybenzyl moiety similar to the target compound, exhibited the best activity. nih.gov

Similarly, 4-hydroxy-7-methoxycoumarin (4H-7MTC) was found to reduce the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. nih.govnih.gov Another derivative, 7-acetoxycoumarin, also demonstrated a dose-dependent inhibition of these pro-inflammatory cytokines. nih.govmdpi.com

Cellular Pathways Involved in Anti-inflammatory Action

The anti-inflammatory effects of coumarin analogues are underpinned by their modulation of key cellular signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes.

Research on 4-hydroxy-7-methoxycoumarin (4H-7MTC) revealed that its anti-inflammatory actions are mediated by the downregulation of NF-κB activation. nih.govnih.gov This was achieved by suppressing the degradation of IκBα, an inhibitor of NF-κB. nih.govnih.gov Furthermore, 4H-7MTC was found to decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway. nih.gov

A study on novel 7-substituted coumarin derivatives also identified the NF-κB signaling pathway as a key target. nih.gov The most active compound was shown to block this pathway, suggesting that this is a common mechanism for the anti-inflammatory activity of this class of compounds. The inhibition of both NF-κB and MAPK pathways by various coumarin derivatives leads to a comprehensive suppression of the inflammatory response. mdpi.com

Antioxidant Potential

Free Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

Standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) are commonly used to evaluate the free radical scavenging ability of compounds. While numerous studies have demonstrated the potent antioxidant activity of various substituted coumarins in these assays, specific IC50 values or equivalent antioxidant capacity data for this compound could not be located in the reviewed literature. The antioxidant potential of coumarins is often influenced by the nature and position of substituents on the coumarin ring, with hydroxyl and methoxy (B1213986) groups playing a significant role.

Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cell structures. The ability of a compound to modulate ROS levels is a key indicator of its antioxidant potential. Research on various coumarin analogues has shown their capacity to reduce intracellular ROS levels in cellular models. However, specific studies detailing the effect of this compound on ROS modulation have not been identified.

Protective Effects Against Oxidative Stress in Cellular Models

The protective effects of antioxidants are often evaluated in cellular models where oxidative stress is induced by agents like hydrogen peroxide (H₂O₂) or other toxins. While numerous coumarin derivatives have been shown to protect cells from oxidative damage, specific data regarding the protective effects of this compound in such models is not available in the current body of scientific literature.

Other Reported Biological Activities in Pre-clinical Models

Beyond antioxidant activity, the broader class of coumarins has been investigated for a variety of other pharmacological effects.

In vivo Pharmacological Models (e.g., rodent models for CNS activity, forced swimming test)

Pre-clinical in vivo studies, often utilizing rodent models, are crucial for assessing the physiological effects of compounds. For instance, the forced swimming test is a common model to evaluate potential antidepressant activity. While some coumarin derivatives have been investigated for their effects on the central nervous system (CNS) in such models, no specific studies involving this compound in rodent models for CNS activity or the forced swimming test were found. Similarly, there is a lack of available data on its potential antihypertensive or anticoagulant effects from in vivo studies.

Mechanistic Studies in Animal Tissues or Cell Models

Understanding the mechanism of action is a fundamental aspect of pharmacological research. Such studies, conducted on animal tissues or in cell culture, can elucidate the molecular pathways through which a compound exerts its effects. Despite the diverse biological activities reported for the coumarin scaffold, mechanistic studies specifically focused on this compound are not present in the reviewed scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mechanisms of potential drug candidates with their protein targets. For coumarin (B35378) derivatives, docking studies have been pivotal in identifying key interactions that govern their biological activity.

Docking simulations performed on coumarin scaffolds similar to 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one have revealed significant interactions with several important enzyme families.

Monoamine Oxidase (MAO) Enzymes : The coumarin nucleus is a well-established scaffold for the inhibition of monoamine oxidases, particularly MAO-B, which is a key target in the treatment of neurodegenerative diseases. nih.govnih.gov Docking studies on 7-benzyloxycoumarin derivatives show that the coumarin ring system typically anchors within the active site of the MAO-B enzyme. The benzyloxy moiety, analogous to the (3-methoxybenzyl)oxy group of the title compound, extends into a hydrophobic "aromatic cage" formed by tyrosine residues, contributing significantly to binding affinity and selectivity. nih.gov

Epidermal Growth Factor Receptor (EGFR) : EGFR is a crucial target in oncology. mdpi.com Several coumarin derivatives have been investigated as potential EGFR inhibitors. nih.gov Molecular docking simulations indicate that these compounds can bind to the ATP-binding site of the EGFR kinase domain. The interactions are typically characterized by hydrogen bonds with key residues and hydrophobic interactions within the pocket, mimicking the binding of known ATP-competitive inhibitors. nih.gov

Other Oxidoreductases and Kinases : The coumarin scaffold has been explored for its inhibitory activity against a range of other enzymes. While specific docking studies on the title compound against a broad panel of oxidoreductases or c-Met are not readily available, the general binding modes observed with MAO-B and EGFR suggest a propensity for this compound class to interact with ATP-binding sites in kinases and substrate-binding sites in other enzymes.

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target protein, typically reported as a binding energy score. Experimental validation, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce an enzyme's activity by 50%), is used to correlate with these computational predictions. Studies on related 7-benzyloxycoumarin derivatives have identified compounds with potent MAO-B inhibitory activity, often in the nanomolar range. nih.gov

Compound ClassTargetReported Activity (IC₅₀)Reference
7-[(m-halogeno)benzyloxy]coumarinsMAO-BNanomolar range nih.gov
4-aminomethyl-7-benzyloxy-2H-chromen-2-onesMAO-BNanomolar range nih.gov
Benzylidene coumarin derivativesEGFR0.1812 µM (for most active compound) nih.gov

This table presents data for structurally related coumarin derivatives to illustrate the potential binding affinities of this chemical class.

A critical outcome of molecular docking is the identification of specific amino acid residues that are crucial for ligand binding. For the coumarin scaffold, several key interactions have been consistently observed across different targets.

MAO-B : In docking simulations of coumarin-based MAO-B inhibitors, key interactions often involve hydrogen bonding to residues or critical water molecules within the active site. mdpi.com The benzyloxy substituent typically engages in hydrophobic and π-π stacking interactions with tyrosine residues (e.g., Tyr398 and Tyr435) that line the entrance cavity and substrate-binding site. nih.gov

Target EnzymeKey Interacting Residues (from related compounds)Type of InteractionReference
MAO-BTyr398, Tyr435Hydrophobic, π-π stacking nih.gov
MAO-BTyr326, Water moleculeHydrogen bonding mdpi.com
EGFRHinge region residuesHydrogen bonding nih.gov

This table summarizes key amino acid interactions for related coumarin scaffolds with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

1D and 2D Descriptors : These are calculated from the chemical formula or the 2D representation of the molecule and include properties like molecular weight, atom counts, topological indices, and connectivity indices. cadaster.eu

3D Descriptors : These depend on the 3D conformation of the molecule and describe its spatial characteristics, such as molecular volume, surface area, and shape indices (e.g., GETAWAY and 3D-MoRSE descriptors). nih.gov

For a compound like this compound, relevant descriptors would likely include those capturing its size, shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., dipole moment, partial charges). The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust and predictive model.

Once descriptors are calculated and selected, a mathematical model is developed to correlate them with the observed biological activity. While no specific QSAR model for this compound has been reported, the development would follow established methodologies.

Multiple Linear Regression (MLR) : This is a common statistical technique used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). The resulting equation provides insights into which properties are most influential for activity. nih.gov

Artificial Neural Networks (ANNs) : ANNs are more complex, non-linear modeling techniques inspired by the structure of the human brain. They can capture intricate relationships between molecular descriptors and activity that may be missed by linear methods.

Any developed QSAR model must be rigorously validated to ensure its robustness and predictive power. This involves internal validation techniques, such as leave-one-out (LOO) cross-validation, and external validation using a set of compounds not included in the model's training. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. The predictive power and reliability of any QSAR model are critically dependent on its validation. Several statistical methods are employed to ensure a model is robust and not a result of chance correlation.

For coumarin derivatives, QSAR models are typically validated through a combination of internal and external validation techniques. mdpi.comnih.govnih.gov

Cross-validation: A common internal validation technique is the leave-one-out (LOO) cross-validation. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. For a series of coumarin derivatives studied for antifungal activity, a q² value is often sought to be above a certain threshold to be considered predictive. nih.gov

External Validation: This involves splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used during model development. nih.govresearchgate.net The predictive ability is often assessed by the predictive r² value. nih.gov For a QSAR model developed for coumarin derivatives against Macrophomina phaseolina, the following statistical parameters were reported: R²tr = 0.78 (for the training set), Q²loo = 0.67 (leave-one-out cross-validation), and R²ext = 0.67 (for the external test set), indicating a predictive model. mdpi.com

Y-randomization: This is a further test to ensure the robustness of a QSAR model. The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the models generated with randomized data, it confirms that the model is not due to a chance correlation. nih.gov

Validation Parameter Description Typical Value for Coumarin QSAR
q² (Cross-validated r²) Measures internal predictive ability of the model.> 0.5
Predictive r² Measures the predictive power on an external set of compounds.> 0.6
Y-randomization Ensures the model is not due to chance correlation.Low r² and q² values for scrambled models.

Prediction of Biological Activity Based on Structural Features

QSAR studies on coumarin derivatives have revealed that their biological activity is strongly linked to specific structural features. mdpi.com By analyzing the descriptors that appear in a QSAR model, researchers can identify the molecular properties that are either beneficial or detrimental to the desired activity.

For instance, studies on the antifungal activity of coumarins have shown that the presence of electron-withdrawing groups can enhance activity against certain fungal species. mdpi.com The lipophilic character and the potential for hydrogen bonding are also often identified as important parameters influencing the antioxidant activity of coumarin derivatives. researchgate.net A QSAR model for antifungal activity against Valsa mali suggested that the introduction of appropriate substituents at the C-8 position of the coumarin ring was favorable. nih.gov The inhibitory activity of coumarins against certain cancer cell lines has been linked to descriptors like the dipole moment and the number of hydrogen bond donors. nih.govresearchgate.net

These models allow for the in silico screening of virtual libraries of compounds, predicting the biological activity of new, unsynthesized molecules. This predictive capability significantly accelerates the discovery process by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the physical movements of atoms and molecules over time. For this compound, MD simulations can be employed to understand its interaction with biological targets, such as enzymes or receptors.

Ligand-Protein Complex Stability and Conformational Changes

When a small molecule like our target compound binds to a protein, it forms a complex. MD simulations are crucial for assessing the stability of this complex. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, one can observe how the ligand and protein interact and adapt to each other over time.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the complex from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. acs.org

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein. It helps to identify which parts of the protein become more or less flexible upon ligand binding.

These simulations can reveal important conformational changes in the protein that may be induced by the binding of the coumarin derivative, providing insights into the mechanism of action. nih.gov

Evaluation of Binding Dynamics and Residence Time

Beyond static stability, MD simulations can elucidate the dynamics of the binding process. This includes identifying the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the ligand in the binding pocket. The persistence of these interactions throughout the simulation is a strong indicator of their importance.

Furthermore, advanced MD techniques can be used to estimate the residence time of a ligand in the binding site. A longer residence time is often associated with a more sustained biological effect. These dynamic insights are invaluable for optimizing the structure of the ligand to enhance its binding affinity and duration of action.

Quantum Chemical Investigations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. uotechnology.edu.iqrsc.org These studies are fundamental to explaining the reactivity and spectroscopic properties of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. conicet.gov.ar

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. researchgate.net A small HOMO-LUMO gap implies that the molecule is more polarizable and has higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. wolfram.com It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. mdpi.com The MEP map is typically plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. wolfram.com

For this compound, the MEP map highlights specific regions of electrophilic and nucleophilic character.

Negative Regions (Red/Yellow): These areas represent high electron density and are prone to electrophilic attack. In this molecule, the most negative potentials are concentrated around the oxygen atoms: the carbonyl oxygen of the coumarin's lactone ring, the ether linkage oxygen, and the oxygen of the methoxy (B1213986) group. These sites are the most likely to act as hydrogen bond acceptors in interactions with biological targets.

Positive Regions (Blue): These areas indicate electron-deficient regions, which are susceptible to nucleophilic attack. The positive potentials are generally located around the hydrogen atoms of the molecule.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the nonpolar hydrocarbon portions of the molecule, such as the propyl chain and parts of the aromatic rings.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound

Molecular RegionPredicted Electrostatic PotentialPotential Role in Interactions
Carbonyl Oxygen (C=O)Highly NegativePrimary site for hydrogen bonding; electrophilic interactions
Ether and Methoxy Oxygens (-O-)NegativeHydrogen bond acceptor sites
Aromatic RingsNeutral to Slightly Negativeπ-π stacking interactions
Propyl ChainNeutralHydrophobic (van der Waals) interactions
Hydrogen AtomsPositivePotential for weak hydrogen bonding; nucleophilic interactions

Reactivity and Stability Predictions

The reactivity and stability of a molecule can be effectively predicted using quantum chemical calculations based on Density Functional Theory (DFT). researchgate.net A key component of this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized over the electron-rich coumarin ring system and the methoxybenzyl moiety, which are the regions most susceptible to electrophilic attack.

LUMO: This is the innermost empty orbital and acts as an electron acceptor. The LUMO is likely distributed over the coumarin nucleus, particularly the α,β-unsaturated lactone system, which is the area most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Predicted Global Reactivity Descriptors

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.

In Silico ADMET Studies (Focus on Methodologies for Prediction of Absorption, Distribution, Metabolism)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies use computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov These predictions are vital in the early stages of drug development to identify compounds with favorable ADME profiles and minimize late-stage failures. nih.gov

Prediction of Absorption and Distribution Profiles

The absorption and distribution of a compound are largely predicted by its physicochemical properties. Computational tools are used to calculate key molecular descriptors and evaluate them against established models, such as Lipinski's "Rule of Five," to assess a compound's potential for oral bioavailability.

For this compound, these properties are predicted as follows:

Molecular Weight (MW): 340.37 g/mol

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. The calculated logP for this compound suggests good lipophilicity, which is favorable for crossing cell membranes.

Hydrogen Bond Donors (HBD): 0

Hydrogen Bond Acceptors (HBA): 4 (the four oxygen atoms)

Topological Polar Surface Area (TPSA): 47.9 Ų, a value associated with good intestinal absorption and cell permeability.

These calculated parameters suggest that the compound has a high probability of being well-absorbed through the gastrointestinal tract and effectively distributed throughout the body.

Table 3: Predicted Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueLipinski's Rule of Five Compliance (Guideline)Status
Molecular Weight340.37≤ 500 g/molCompliant
logP~4.2≤ 5Compliant
Hydrogen Bond Donors0≤ 5Compliant
Hydrogen Bond Acceptors4≤ 10Compliant
Overall PredictionThe compound adheres to Lipinski's rules, indicating a high likelihood of good oral bioavailability.

Metabolic Stability and Enzyme Interaction Predictions (e.g., Cytochrome P450 inhibition)

Metabolic stability is a crucial factor determining a drug's half-life and duration of action. The primary enzymes responsible for Phase I drug metabolism are the Cytochrome P450 (CYP) superfamily, located mainly in the liver. nih.gov In silico models predict which CYP isoforms are likely to metabolize a compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions. nih.govresearchgate.net

For this compound, potential metabolic pathways include:

O-dealkylation: Cleavage of the methoxy group on the benzyl (B1604629) ring or the entire benzyl ether linkage.

Hydroxylation: Addition of a hydroxyl group to the propyl chain or one of the aromatic rings.

Computational models can predict the likelihood of this compound acting as a substrate or inhibitor for major CYP isoforms. Given its structure, it is plausible that it interacts with several isoforms. A related compound, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, was found to cause only slight inhibition of selected cytochrome P450s. nih.gov

Table 4: Predicted Interaction Profile with Major Cytochrome P450 Isoforms

CYP IsoformPredicted InteractionRationale/Significance
CYP1A2Possible Substrate/Weak InhibitorMetabolizes aromatic compounds.
CYP2C9Possible Substrate/Weak InhibitorMetabolizes a wide range of drugs.
CYP2C19Possible SubstrateKnown to metabolize compounds with ether linkages.
CYP2D6Possible Substrate/Weak InhibitorImportant for the metabolism of many CNS-active drugs.
CYP3A4Possible Substrate/Weak InhibitorResponsible for the metabolism of over 50% of clinical drugs.

Blood-Brain Barrier Penetration Predictions (for compounds with CNS activity)

The ability of a compound to cross the Blood-Brain Barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.gov In silico prediction of BBB penetration is typically based on a combination of physicochemical properties and machine learning models trained on experimental data. nih.govresearchgate.net Key factors favoring BBB penetration include low molecular weight (< 400-500 Da), high lipophilicity (logP between 2 and 5), a low number of hydrogen bonds, and a small polar surface area (TPSA < 90 Ų). nih.gov

Based on its calculated properties (MW = 340.37, logP ≈ 4.2, HBD = 0, TPSA = 47.9 Ų), this compound shows a strong potential to cross the BBB. This profile is consistent with that of other coumarin derivatives designed to be CNS-active, such as a similar compound which demonstrated rapid BBB penetration. nih.gov

Table 5: Blood-Brain Barrier (BBB) Penetration Prediction

ParameterValueFavorable Range for BBB Penetration
Molecular Weight340.37 Da&lt; 400-500 Da
logP~4.22 - 5
Topological Polar Surface Area (TPSA)47.9 Ų&lt; 90 Ų
Hydrogen Bond Donors0Low number preferred
Overall Prediction High probability of crossing the BBB.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds

Spectroscopy is the primary means by which the precise arrangement of atoms and bonds within a molecule is determined. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of a compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique identifies the different types of hydrogen atoms (protons) in a molecule. For 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the propyl group, the methoxybenzyl group, and the coumarin (B35378) core. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule. A ¹³C NMR spectrum for the target compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts would help differentiate between aromatic carbons, the carbonyl carbon of the lactone, the propyl chain carbons, the methoxy (B1213986) carbon, and the benzylic methylene (B1212753) carbon.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. ceon.rs A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together fragments like the propyl chain. An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming how the different structural units (the propyl group, the coumarin core, and the methoxybenzyl ether) are connected. ceon.rs

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and coumarin structures.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Propyl -CH₃ ~0.9 (triplet) ~14.0
Propyl -CH₂- ~1.6 (sextet) ~23.0
Propyl Ar-CH₂- ~2.7 (triplet) ~37.0
Methoxy -OCH₃ ~3.8 (singlet) ~55.5
Benzyl (B1604629) -OCH₂- ~5.1 (singlet) ~70.0
Coumarin H-3 ~6.2 (singlet) ~112.0
Aromatic H's 6.8 - 7.8 (multiplets) 102.0 - 162.0

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming key functional groups.

Table 2: Expected IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Lactone Carbonyl C=O stretch 1700 - 1740
Aromatic Ring C=C stretch 1500 - 1610
Ether C-O stretch 1020 - 1250
Alkyl C-H C-H stretch 2850 - 3000

The presence of a strong absorption peak around 1720 cm⁻¹ would be indicative of the coumarin's α,β-unsaturated lactone carbonyl group. ceon.rs Additional peaks would confirm the aromatic rings and the ether linkages.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS), often coupled with chromatography, provides the exact molecular weight, allowing for the determination of the molecular formula. benthamopen.com

For this compound, electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. The high resolution of a Quadrupole Time-of-Flight (Q-TOF) analyzer allows for a very precise mass measurement, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions. This fragmentation pattern provides a structural "fingerprint" of the molecule. A common fragmentation pathway for this compound would involve the cleavage of the benzyl ether bond, a characteristic fragmentation for such structures. The fragmentation pattern of coumarins often involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com

Table 3: Predicted Mass Spectrometry Data

Ion Description Predicted m/z (monoisotopic)
[M+H]⁺ Protonated Molecular Ion 325.1434
[M-C₈H₉O]⁺ Loss of methoxybenzyl radical 203.0754

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is essential for separating the components of a mixture and assessing the purity of a synthesized compound. In a research context, it is crucial to ensure that the characterized compound is free from starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. The synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column (the stationary phase, e.g., C18 silica) by a liquid (the mobile phase, often a mixture of water and an organic solvent like acetonitrile). The separation is based on the compound's affinity for the stationary versus the mobile phase. A pure compound should ideally appear as a single, sharp peak in the resulting chromatogram at a characteristic retention time. The area of the peak is proportional to the concentration of the compound.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses columns with smaller particle sizes (typically less than 2 µm) and higher pressures. nih.gov This results in significantly improved performance.

Key advantages of UPLC in a research setting include:

Higher Resolution: UPLC provides better separation of components, making it easier to detect and quantify even minor impurities.

Increased Speed: Analysis times are much shorter, often by a factor of 5 to 10 compared to traditional HPLC, increasing sample throughput.

Greater Sensitivity: Sharper, narrower peaks lead to higher sensitivity and lower detection limits.

Reduced Solvent Consumption: The lower flow rates and shorter run times result in a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.

For the analysis of this compound, a UPLC method would be developed to provide a rapid and highly accurate assessment of its purity, ensuring that the material used for further studies is of the highest possible quality.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and efficient technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. chemmethod.commdpi.com This method allows for the qualitative assessment of the consumption of reactants and the formation of the product over time. chemmethod.com The synthesis would likely involve the reaction between 7-hydroxy-4-propyl-2H-chromen-2-one and a 3-methoxybenzyl halide.

In practice, small aliquots of the reaction mixture are spotted onto a TLC plate, typically coated with silica (B1680970) gel. chemmethod.com The plate is then developed in a chamber containing a suitable solvent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. chemmethod.com The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (solvent). Coumarin derivatives are generally fluorescent, allowing for easy visualization of the separated spots under UV light. chemmethod.com

As the reaction progresses, the spot corresponding to the starting material will decrease in intensity, while a new spot, representing the product, will appear and intensify. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system and is used to identify the product and track the reaction's completion. nih.gov

Table 1: Representative TLC Monitoring of the Synthesis of this compound Illustrative data based on typical coumarin synthesis.

Reaction TimeReactant Spot IntensityProduct Spot IntensityProduct Rf Value (Hexane:Ethyl Acetate 7:3)
0 minHighNoneN/A
30 minMediumLow0.55
60 minLowMedium0.55
120 minNoneHigh0.55

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction analysis would confirm the connectivity of the atoms, the planarity of the coumarin ring system, and the spatial orientation of the 3-methoxybenzyl and propyl substituents. While specific crystallographic data for this exact compound is not widely published, studies on similar coumarin derivatives demonstrate the power of this technique. researchgate.netrsc.orgacs.org The analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic positions. sci-hub.se

Other Advanced Analytical Techniques Applicable in Chemical and Biological Research

A comprehensive characterization of this compound requires the use of several other spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure of organic compounds in solution. nih.govrsc.orgresearchgate.net ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can be used to establish definitive assignments for all proton and carbon signals. ceon.rs

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental composition of the compound with high accuracy. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nih.govresearchgate.nettandfonline.com Common ionization techniques for coumarins include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for determining the purity of the synthesized compound and for its purification. It separates components of a mixture with high resolution, allowing for accurate quantification of the target molecule and any impurities. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C=O of the lactone, the C-O-C ether linkage, and the C=C bonds of the aromatic rings. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The extended conjugated system of the coumarin core gives rise to characteristic absorption maxima in the UV-Vis spectrum. nih.gov

Table 2: Summary of Key Analytical Techniques and Their Applications

TechniquePrimary Information ObtainedApplication in Research
NMR SpectroscopyDetailed molecular structure and connectivityStructural elucidation and confirmation
Mass Spectrometry (MS)Molecular weight and elemental formulaConfirmation of identity and formula
HPLCPurity and quantificationQuality control and purification
IR SpectroscopyPresence of functional groupsStructural verification
UV-Vis SpectroscopyElectronic absorption propertiesAnalysis of chromophores, quantification

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Yield, Selectivity, and Sustainability

Future synthetic research should prioritize the development of more efficient and environmentally benign methods for the preparation of 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one. While classical methods like the Pechmann reaction and Knoevenagel condensation are foundational, newer strategies offer significant advantages. tandfonline.comresearchgate.net The exploration of microwave-assisted and ultrasound-irradiated reactions, for instance, has the potential to dramatically reduce reaction times and improve yields. frontiersin.org

Furthermore, the principles of green chemistry should be integrated into synthetic design. This includes the use of eco-friendly catalysts, such as ionic liquids or solid acids, and solvent-free reaction conditions. chemmethod.comnih.gov Such approaches not only enhance the sustainability of the synthesis but can also simplify purification processes. frontiersin.org A focus on regioselective synthesis will be crucial to control the placement of substituents on the coumarin (B35378) core, ensuring the desired isomer is produced with high purity. frontiersin.org

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The development of analogues of this compound is a critical step toward enhancing its therapeutic profile. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of new derivatives. rsc.orgnih.gov Modifications to the 3-methoxybenzyl group, such as altering the position of the methoxy (B1213986) substituent or introducing other functional groups, could significantly impact biological activity. Similarly, varying the length and branching of the alkyl chain at the 4-position may influence potency and selectivity.

The synthesis of hybrid molecules, where the coumarin scaffold is combined with other pharmacologically active moieties like thiazole (B1198619) or imidazole, represents a promising strategy for developing compounds with novel mechanisms of action or improved target specificity. mdpi.comijprajournal.com The goal of these synthetic efforts will be to generate a library of analogues for comprehensive biological screening, ultimately identifying candidates with superior potency and a more favorable therapeutic index.

Deeper Mechanistic Investigations of Biological Activities at the Molecular and Cellular Levels

A thorough understanding of the molecular and cellular mechanisms of action is paramount for the clinical translation of this compound. Given the known anticancer properties of many coumarin derivatives, future research should investigate its effects on key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. nih.gov Studies should also examine its potential to induce apoptosis, with a focus on the activation of caspases and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govnih.gov

Beyond cancer, the anti-inflammatory potential of this compound warrants investigation. Research could focus on its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases, as well as its impact on the production of pro-inflammatory cytokines. nih.govresearchgate.net Neuroprotective effects are another area of interest, with studies potentially exploring the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases. frontiersin.orgmdpi.com

Application of Advanced Computational Methods for Rational Drug Design and Optimization

Advanced computational tools are indispensable for accelerating the drug discovery and development process for this compound. Molecular docking studies can be employed to predict the binding interactions of the compound and its analogues with various biological targets, providing insights into their potential mechanisms of action. biointerfaceresearch.comnih.gov This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity. ijpsr.com

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of coumarin analogues with their biological activities. nih.gov These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives. The use of these computational methods will facilitate a more rational and efficient approach to drug design, reducing the time and resources required for lead optimization.

Further Pre-clinical Development and Investigation in Relevant Animal Models (excluding human trials)

Following promising in vitro results, the pre-clinical development of this compound will necessitate its evaluation in relevant animal models of disease. For potential anticancer applications, this would involve studies in tumor-bearing mouse models to assess the compound's ability to inhibit tumor growth and metastasis. nih.govmdpi.com Anti-inflammatory activity can be evaluated in models such as formaldehyde-induced paw edema in rats. nih.govnih.gov

These in vivo studies will be crucial for determining the compound's efficacy, as well as for establishing a preliminary pharmacokinetic profile. The data generated from these animal models will be essential for making informed decisions about the compound's potential for further development.

Potential for Combination Therapies and Multitarget Approaches for Complex Diseases

The potential of this compound in combination with existing therapeutic agents should be thoroughly investigated. In the context of cancer, combining this coumarin derivative with standard chemotherapeutic drugs could lead to synergistic effects, potentially allowing for lower doses of the cytotoxic agents and reduced side effects. mdpi.com The ability of some coumarins to counteract the side effects of radiotherapy also suggests a potential role as an adjuvant in cancer treatment. mdpi.com

The development of multi-target drugs, where a single molecule is designed to interact with multiple biological targets, is an emerging paradigm in drug discovery. nih.gov Given the broad spectrum of biological activities associated with the coumarin scaffold, this compound and its analogues could be explored as multi-target agents for the treatment of complex diseases with multifactorial etiologies.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Compound Effects

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. Metabolomics, for instance, can be used to profile the metabolic changes in cells or organisms following treatment with the compound, providing insights into the metabolic pathways it perturbs. nih.govresearchgate.net This can help in identifying biomarkers of drug response and in understanding the compound's mechanism of action from a metabolic perspective.

Proteomics can be employed to identify the protein targets of the compound and to characterize its effects on global protein expression. This information can be invaluable for elucidating the compound's mechanism of action and for identifying potential off-target effects. The comprehensive data generated from these omics approaches will provide a deeper understanding of the compound's biological activity and will be instrumental in guiding its future development. researchgate.net

Q & A

Q. Optimization Tips :

  • Control temperature (60–80°C for etherification) to avoid side reactions.
  • Use catalytic DMAP to enhance reaction efficiency in coupling steps .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic Characterization Protocol

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ ~3.8 ppm), benzyloxy (δ ~5.1 ppm), and coumarin lactone (δ ~6.3–8.3 ppm) protons .
    • ¹³C NMR : Confirm carbonyl (δ ~160–165 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect lactone C=O (1720–1750 cm⁻¹) and ether C-O (1250 cm⁻¹) stretches .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Advanced Methods :

  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., SHELX software ).

How should researchers design in vitro biological assays to evaluate its anti-inflammatory potential?

Q. Basic Screening Workflow

Cell Models : Use RAW 264.7 macrophages or primary monocytes stimulated with LPS .

Cytokine Analysis : Measure TNF-α and IL-6 levels via ELISA after 24-hour exposure to the compound (10–100 μM) .

NF-κB Pathway : Perform luciferase reporter assays to assess inhibition of NF-κB activation .

Controls : Include dexamethasone (positive control) and vehicle (DMSO) for baseline comparison.

What strategies are employed to study structure-activity relationships (SAR) for coumarin derivatives like this compound?

Q. Advanced SAR Methodology

Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 3-methoxybenzyl with 4-chlorobenzyl) and compare bioactivity .

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger Suite) to identify critical moieties for target binding .

Bioisosteric Replacement : Substitute the coumarin lactone with chromone or quinolinone cores to assess activity retention .

Case Study : Analogous compounds with 4-chlorophenyl groups showed enhanced antimicrobial activity, suggesting halogenation improves target affinity .

How can molecular docking and MD simulations elucidate its mechanism of action?

Q. Advanced Computational Approach

Target Selection : Prioritize proteins like COX-2 or NF-κB subunits based on biological screening results .

Docking : Use AutoDock Vina to predict binding poses in the active site (PDB: 1CX2 for COX-2) .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib) to rank potency .

What methodologies address contradictory data in reported biological activities of coumarin analogs?

Q. Advanced Data Reconciliation

Meta-Analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) and apply statistical tools (e.g., RevMan) to identify trends .

Dose-Response Curves : Re-test disputed compounds across a broader concentration range (0.1–200 μM) to clarify EC₅₀ values .

Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may explain variability .

Example : Discrepancies in anti-inflammatory IC₅₀ values may arise from differences in cell permeability or assay endpoints .

How are ADMET properties predicted computationally, and what experimental assays validate these predictions?

Q. Advanced ADMET Protocol

In Silico Tools :

  • SwissADME : Predict logP (~3.5), solubility (LogS ~-4.5), and CYP450 inhibition .
  • ProTox-II : Estimate hepatotoxicity risk and LD₅₀ .

Experimental Validation :

  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .

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